molecular formula C12H16OSe B14415631 6-(Phenylselanyl)hex-5-EN-3-OL CAS No. 85363-35-5

6-(Phenylselanyl)hex-5-EN-3-OL

Cat. No.: B14415631
CAS No.: 85363-35-5
M. Wt: 255.23 g/mol
InChI Key: JUUXPTUWKMBKGY-UHFFFAOYSA-N
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Description

6-(Phenylselanyl)hex-5-EN-3-OL is an organic compound that contains selenium, a relatively rare element in organic chemistry The compound is characterized by its unique structure, which includes a phenylselanyl group attached to a hexenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylselanyl)hex-5-EN-3-OL typically involves the reaction of hex-5-en-3-ol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylselanyl)hex-5-EN-3-OL undergoes various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding hex-5-en-3-ol.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used to substitute the phenylselanyl group.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Hex-5-en-3-ol.

    Substitution: Various substituted hex-5-en-3-ol derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Phenylselanyl)hex-5-EN-3-OL has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 6-(Phenylselanyl)hex-5-EN-3-OL involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, which can modulate oxidative stress in biological systems. This redox activity is believed to underlie its potential antioxidant and therapeutic effects. Additionally, the compound can interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Hex-5-en-3-ol: A structurally similar compound without the phenylselanyl group.

    Phenylselenol: Contains the phenylselanyl group but lacks the hexenol backbone.

    Selenocysteine: An amino acid containing selenium, often referred to as the 21st amino acid.

Uniqueness

6-(Phenylselanyl)hex-5-EN-3-OL is unique due to the presence of both the phenylselanyl group and the hexenol backbone

Properties

85363-35-5

Molecular Formula

C12H16OSe

Molecular Weight

255.23 g/mol

IUPAC Name

6-phenylselanylhex-5-en-3-ol

InChI

InChI=1S/C12H16OSe/c1-2-11(13)7-6-10-14-12-8-4-3-5-9-12/h3-6,8-11,13H,2,7H2,1H3

InChI Key

JUUXPTUWKMBKGY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C[Se]C1=CC=CC=C1)O

Origin of Product

United States

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